molecular formula C18H17ClF4O B1360914 2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl CAS No. 875551-28-3

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

Cat. No.: B1360914
CAS No.: 875551-28-3
M. Wt: 360.8 g/mol
InChI Key: MWZUUGNGGXWZKE-UHFFFAOYSA-N
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Description

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, isopropyl, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl coreSpecific reaction conditions, including the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives .

Scientific Research Applications

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

  • 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl
  • 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl

Uniqueness

The uniqueness of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and performance .

Properties

IUPAC Name

1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZUUGNGGXWZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647778
Record name 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875551-28-3
Record name 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(1-methylethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875551283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(CHLOROMETHYL)-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9QRM42E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
Reactant of Route 6
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

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